molecular formula C4H5N3O4S2 B601568 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid CAS No. 827026-60-8

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid

Cat. No. B601568
M. Wt: 223.23
InChI Key:
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Description

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid, also known as Acetazolamide Impurity E, is a compound with the molecular formula C4H5N3O4S2 . It has a molecular weight of 223.2 g/mol . This compound is also known by its CAS number 827026-60-8 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-acetamido-1,3,4-thiadiazole-2-sulfonic acid . The InChI string is InChI=1S/C4H5N3O4S2/c1-2(8)5-3-6-7-4(12-3)13(9,10)11/h1H3,(H,5,6,8)(H,9,10,11) . The Canonical SMILES is CC(=O)NC1=NN=C(S1)S(=O)(=O)O .


Physical And Chemical Properties Analysis

This compound has a computed topological polar surface area of 146 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 2 . The exact mass and monoisotopic mass are both 222.97214800 g/mol .

Scientific Research Applications

Acid-Base Equilibria Study

A study by Chufán et al. (1999) in "Talanta" explored the acid-base equilibria in ethanol-aqueous solutions of compounds including 5-acetamido-1,3,4-thiadiazole-2-sulfonamide. This research contributes to understanding the ionization properties of these compounds, essential for various biochemical applications (Chufán, E., Suvire, F., Enriz, R., & Pedregosa, J., 1999).

Carbonic Anhydrase Inhibition

The inhibitory effects of derivatives of 5-acetamido-1,3,4-thiadiazole-2-sulfonamide on human carbonic anhydrase isoforms were investigated by Biswas et al. (2013) in "Bioorganic & Medicinal Chemistry Letters." These studies are crucial for developing selective inhibitors for therapeutic purposes (Biswas, S., McKenna, R., & Supuran, C., 2013).

Plasma Level Analysis

A method for analyzing 5-acetamido-1,3,4-thiadiazole-2-sulfonamide in plasma was developed by Bayne et al. (1975) in "Journal of Pharmaceutical Sciences." This method aids in understanding the pharmacokinetics of drugs containing this compound (Bayne, W., Rogers, G., & Crisologo, N., 1975).

Vibrational Study for Molecular Characterization

Brandán et al. (2011) in "Journal of Molecular Structure" conducted a vibrational study of 5-acetamido-1,3,4-thiadiazole-2-sulphonamide. This research helps in the molecular characterization and understanding of the compound's properties (Brandán, S., Eroglu, E., Ledesma, A., Oltulu, O., & Yalcinkaya, O. B., 2011).

Synthesis and Evaluation of Derivatives

Sağlık et al. (2019) in "Bioorganic Chemistry" synthesized new sulfonamide derivatives of 5-acetamido-1,3,4-thiadiazole-2-sulfonamide to evaluate their inhibitory effects. This kind of research contributes to the development of new pharmacological agents (Sağlık, B., Çevik, U. A., Osmaniye, D., Levent, S., Çavuşoğlu, B., Demir, Y., Ilgın, S., Özkay, Y., Koparal, A. S., Beydemir, Ş., & Kaplancıklı, Z., 2019).

Glutaminase Inhibition Studies

Shukla et al. (2012) in "Journal of Medicinal Chemistry" explored the synthesis of analogs of 5-acetamido-1,3,4-thiadiazole-2-sulfonamide as inhibitors of glutaminase, an enzyme crucial in cancer metabolism. This research opens pathways for cancer therapy (Shukla, K., Ferraris, D., Thomas, A., Stathis, M., Duvall, B. R., Delahanty, G., Alt, J., Rais, R., Rojas, C., Gao, P., Xiang, Y., Dang, C., Slusher, B., & Tsukamoto, T., 2012).

Anticancer Potential

Abas et al. (2021) in "Journal of Molecular Structure" focused on synthesizing sulfonamide derivatives with potential as carbonic anhydrase inhibitors for anticancer applications. This research contributes to the development of novel anticancer drugs (Abas, M., Bahadur, A., Ashraf, Z., Iqbal, S., Rajoka, M., Rashid, S., Jabeen, E., Iqbal, Z., Abbas, Q., Bais, A., Hassan, M., Liu, G.-c., Feng, K., Lee, S. H., Nawaz, M., & Qayyum, M. A., 2021).

properties

IUPAC Name

5-acetamido-1,3,4-thiadiazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4S2/c1-2(8)5-3-6-7-4(12-3)13(9,10)11/h1H3,(H,5,6,8)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYWNBBQDHCLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231975
Record name 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid

CAS RN

827026-60-8
Record name 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827026608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ACETAMIDO-1,3,4-THIADIAZOLE-2-SULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R108Y51SMI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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